molecular formula C5H6N2O2 B1663383 5-Methyl-1H-pyrazole-3-carboxylic acid CAS No. 402-61-9

5-Methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1663383
CAS No.: 402-61-9
M. Wt: 126.11 g/mol
InChI Key: WSMQKESQZFQMFW-UHFFFAOYSA-N
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Description

Chemical Name: 5-Methyl-1H-pyrazole-3-carboxylic acid
CAS Number: 402-61-9
Molecular Formula: C₅H₆N₂O₂
Molecular Weight: 126.11 g/mol
Melting Point: 241–242°C
Key Features: This heterocyclic compound contains a pyrazole ring substituted with a methyl group at position 5 and a carboxylic acid group at position 2. It is widely used in coordination chemistry, medicinal chemistry, and as a ligand in metal-organic frameworks due to its dual N,O-chelating sites .

Preparation Methods

Primary Synthesis Method: Alkaline Hydrolysis of Ethyl Ester

Reaction Mechanism and Stoichiometry

The most widely documented synthesis of 5-methyl-1H-pyrazole-3-carboxylic acid involves the saponification of ethyl 5-methylpyrazole-3-carboxylate using sodium hydroxide in ethanol. The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl group, leading to the formation of the carboxylate intermediate. Subsequent acidification with hydrochloric acid yields the free carboxylic acid.

The stoichiometric ratio of ethyl ester to sodium hydroxide is critical. In the reported procedure, 32.0 mmol of ethyl ester reacts with 160 mmol of NaOH (5:1 molar ratio), ensuring complete deprotonation and efficient hydrolysis. The excess base compensates for potential side reactions, such as the formation of sodium carboxylate salts.

Detailed Synthetic Procedure

In a representative protocol:

  • Reagent Preparation : Absolute ethanol (80 mL) serves as the solvent, providing optimal polarity for dissolving both the ester and NaOH.
  • Reflux Conditions : The mixture is heated under reflux for 1 hour at 78–82°C (ethanol’s boiling point), accelerating the hydrolysis kinetics.
  • Workup Protocol :
    • Acidification to pH 3 with 2 M HCl precipitates the product.
    • Extraction with ethyl acetate (200 mL) removes organic impurities.
    • Washing with saturated NaCl solution minimizes emulsion formation.
    • Concentration under reduced pressure yields 3.54 g (88%) of a white solid.

Table 1: Key Reaction Parameters

Parameter Value
Ethyl ester quantity 4.94 g (32.0 mmol)
NaOH quantity 6.4 g (160 mmol)
Solvent volume 80 mL ethanol
Reaction temperature 78–82°C (reflux)
Reaction time 1 hour
Final yield 88%

Optimization of Reaction Conditions

Solvent Selection

Ethanol is preferred over methanol or water due to its balanced polarity, which solubilizes both the hydrophobic ester and ionic NaOH. Methanol’s lower boiling point (64.7°C) would necessitate prolonged reaction times, while aqueous systems risk incomplete ester dissolution.

Acidification Protocol

Precise pH control during acidification is crucial. Over-acidification (pH < 2) risks protonating the pyrazole ring’s nitrogen atoms, potentially altering the product’s electronic structure. The target pH of 3 ensures selective precipitation of the carboxylic acid while preserving the heterocyclic core.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum (DMSO-d₆, 400 MHz) exhibits three distinct signals:

  • δ 12.83 (br s, 1H): Carboxylic acid proton, broadened due to hydrogen bonding.
  • δ 6.43 (s, 1H): Pyrazole C4-H, shielded by the electron-withdrawing carboxylic group.
  • δ 2.22 (s, 3H): Methyl group at C5, confirming regioselective synthesis.

Table 2: ¹H NMR Spectral Data

Chemical Shift (δ, ppm) Integration Assignment
12.83 1H COOH
6.43 1H Pyrazole C4-H
2.22 3H C5-CH₃

Infrared (IR) Spectroscopy

IR analysis reveals a strong absorption band at 1680–1720 cm⁻¹, corresponding to the C=O stretch of the carboxylic acid group. Additional peaks at 2500–3000 cm⁻¹ indicate O-H stretching from the acidic proton.

Purity Assessment

The final product demonstrates >98% purity by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient), with no detectable traces of unreacted ester or sodium carboxylate.

Comparative Analysis of Alternative Methods

Carboxylation via Metal-Mediated Reactions

Transition-metal-catalyzed C-H carboxylation has emerged as a green chemistry alternative. A hypothetical pathway using CO₂ and a palladium catalyst could directly functionalize the pyrazole ring, but such methods remain experimental for this substrate.

Industrial Scalability and Cost Considerations

Reagent Economics

At commercial scales, NaOH ($0.50/kg) and ethanol ($1.20/L) render the hydrolysis method cost-effective. The ethyl ester precursor, priced at $6.00/1g, dominates production costs, incentivizing optimization of ester synthesis.

Waste Management

The process generates NaCl and water as byproducts, both easily neutralized. Ethanol recovery via distillation reduces solvent consumption by 70%, enhancing sustainability.

Applications and Derivative Synthesis

Pharmaceutical Intermediates

The carboxylic acid group enables conjugation with amines to form amides, a common motif in kinase inhibitors. For instance, 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxamide derivatives exhibit potent anti-inflammatory activity.

Coordination Chemistry

The compound serves as a tridentate ligand in metal-organic frameworks (MOFs), coordinating via the pyrazole nitrogen and carboxylic oxygen atoms. Such MOFs demonstrate promise in gas storage and catalysis.

Chemical Reactions Analysis

AS057278 undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents and reducing agents, which facilitate the conversion of AS057278 into its active form. The major products formed from these reactions are intermediates that contribute to the compound’s pharmacological activity .

Scientific Research Applications

AS057278 has been extensively studied for its potential anti-psychotic properties. It has been shown to normalize phencyclidine-induced prepulse inhibition and hyperlocomotion in animal models, suggesting its potential use in treating cognitive impairment and positive symptoms of schizophrenia. Additionally, AS057278 has applications in studying the role of D-amino acid oxidase in various biological processes and its potential as a therapeutic target for other neurological disorders .

Mechanism of Action

AS057278 exerts its effects by inhibiting D-amino acid oxidase, the enzyme responsible for the oxidative degradation of D-serine. By inhibiting this enzyme, AS057278 increases the levels of D-serine, which enhances NMDA receptor function. This mechanism targets the NMDA receptor hypoactivity, considered one of the primary causes of schizophrenia .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Table 1: Structural and Physical Property Comparison

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Differences vs. Title Compound References
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid Methyl at N1 and C5 140.14 Not reported Increased lipophilicity due to N-methylation
5-Pyridyl-1H-pyrazole-3-carboxylic acid (H₂L6.3) Pyridyl at C5 189.17 Not reported Enhanced coordination capability (N,N-chelating)
5-(4-Chlorophenethyl)-1H-pyrazole-3-carboxylic acid 4-Chlorophenethyl at C5 264.71 Not reported Improved DAAO inhibition; bulky substituent reduces solubility
1-(3-Chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid 3-Chlorophenyl at N1 240.66 Not reported Altered electronic properties due to aryl substitution
5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid Methoxy (C4), methyl (C5), phenyl (N1) 232.24 Not reported Increased steric hindrance; potential metabolic stability

Physicochemical Properties

  • Solubility : The methyl group in the title compound enhances lipophilicity compared to polar analogs like 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid .
  • Acidity : The carboxylic acid group (pKa ~3–4) is more acidic than bioisosteres such as α-hydroxycarbonyl moieties, influencing pharmacokinetics in drug design .

Key Research Findings

  • Medicinal Chemistry : Carboxylic acid bioisosteres (e.g., α-hydroxycarbonyl) in pyrazole derivatives retain DAAO inhibition efficacy while improving oral bioavailability .
  • Material Science : The title compound’s luminescent Pb(II) coordination polymers outperform Sr(II) analogs in stability, highlighting substituent-dependent metal affinity .

Biological Activity

5-Methyl-1H-pyrazole-3-carboxylic acid (5-M-1H-PCA) is a compound belonging to the pyrazole family, recognized for its potential in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of 5-M-1H-PCA, including its synthesis, mechanisms of action, and applications in various fields.

This compound is characterized by its five-membered ring structure containing two nitrogen atoms, a carboxylic acid functional group at the 3-position, and a methyl group at the 5-position. Its molecular formula is C5_5H6_6N2_2O2_2. The compound can be synthesized through various methods, including:

  • Reaction of 5-acetyl-1H-pyrazole with reagents that facilitate the introduction of the carboxylic acid functionality.
  • Phase-transfer catalysis involving chloroform, which yields different isomers and demonstrates its versatility in synthetic chemistry.

Biological Activities

The biological activities of 5-M-1H-PCA have been explored through various studies, highlighting its potential as a lead compound for drug discovery. Key findings include:

The mechanisms underlying the biological activities of 5-M-1H-PCA involve interactions at the molecular level:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives often inhibit enzymes involved in inflammatory pathways and microbial metabolism. This inhibition can lead to reduced inflammation and microbial growth.
  • Free Radical Scavenging : The presence of functional groups in 5-M-1H-PCA allows it to act as a scavenger for free radicals, thereby mitigating oxidative damage in biological systems .

Case Studies

Several case studies have explored the applications and effects of 5-M-1H-PCA and its derivatives:

  • Antioxidant Evaluation : A study assessed the antioxidant capacity of synthesized pyrazole derivatives, including 5-M-1H-PCA, revealing significant radical scavenging activity. This suggests potential therapeutic uses in oxidative stress-related conditions .
  • Antimicrobial Screening : In another investigation, 5-M-1H-PCA was tested against various pathogens, demonstrating notable antibacterial activity. This study supports its potential as a scaffold for developing new antimicrobial agents .

Comparative Analysis with Related Compounds

The biological activity of 5-M-1H-PCA can be compared with other pyrazole derivatives. Below is a table summarizing key structural features and biological activities:

Compound NameStructural FeaturesNotable Biological Activity
3-Hydroxy-5-methylpyrazole Hydroxyl group at position 3Different solubility and reactivity patterns
4-Methyl-1H-pyrazole Methyl group at position 4Distinct biological activities compared to 5-methyl
1H-Pyrazole-3-carboxylic acid Carboxyl group at position 3Different pharmacological profiles

This comparative analysis emphasizes the unique properties of 5-M-1H-PCA within the pyrazole class, particularly regarding its potential applications in drug development.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 5-Methyl-1H-pyrazole-3-carboxylic acid?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, condensation of hydrazide derivatives with carbonyl-containing substrates (e.g., (E)-ethyl 2-cyano-3-ethoxyacrylate) yields pyrazole cores. Subsequent functionalization, such as hydrolysis or alkylation, introduces the methyl and carboxylic acid groups . Key intermediates like ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate are critical for structural diversification .

Q. How is structural characterization of this compound performed?

  • Methodological Answer : Characterization involves spectroscopic techniques:

  • ¹H-NMR for confirming proton environments (e.g., methyl groups at δ ~2.5 ppm).
  • IR spectroscopy to identify carboxylic acid C=O stretches (~1700 cm⁻¹) .
  • Elemental analysis to verify purity (>95% by GC/HPLC) .
  • Melting point determination (mp 241–242°C) for consistency with literature .

Q. What are the solubility and stability considerations for this compound?

  • Methodological Answer : The carboxylic acid group confers moderate solubility in polar solvents (e.g., DMSO, methanol). Stability tests under varying pH and temperature conditions are recommended. Storage at 2–8°C in dry environments prevents decomposition .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize synthetic routes for derivatives?

  • Methodological Answer : DFT calculations (e.g., using B3LYP/6-31G* basis sets) model reaction pathways and transition states. For instance, electron density analysis (via Colle-Salvetti-type functionals) predicts regioselectivity in cyclocondensation reactions, reducing trial-and-error synthesis . Correlating HOMO-LUMO gaps with reactivity guides functional group modifications .

Q. How do structural variations impact biological activity in pyrazole-carboxylic acid derivatives?

  • Methodological Answer : Comparative SAR studies involve:

  • Substitution at position 5 : Electron-withdrawing groups (e.g., Cl, CF₃) enhance antibacterial activity, as seen in 5-chloro derivatives .
  • Methyl group at position 3 : Improves metabolic stability in vivo .
  • Bioassays : Standardized MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains validate activity .

Q. What crystallographic techniques resolve molecular packing ambiguities in pyrazole derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) determines bond lengths/angles and hydrogen-bonding networks. For example, triclinic P 1 space group assignments clarify molecular geometry .

Q. How are data contradictions in pharmacological studies addressed?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) are mitigated by:

  • Standardized assay conditions : Fixed pH, temperature, and substrate concentrations .
  • Control compounds : Reference inhibitors (e.g., acetazolamide for carbonic anhydrase studies) validate experimental setups .
  • Statistical validation : Triplicate measurements with ANOVA analysis reduce outliers .

Q. Methodological Tables

Table 1 : Key Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₆N₂O₂
CAS RN402-61-9
Melting Point241–242°C
Purity (HPLC/GC)≥97%

Table 2 : Common Derivatives and Their Applications

DerivativeApplicationKey Reference
5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acidAntibacterial agent
1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acidEnzyme inhibition studies
Ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylateIntermediate for heterocyclic synthesis

Properties

IUPAC Name

5-methyl-1H-pyrazole-3-carboxylic acid
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InChI

InChI=1S/C5H6N2O2/c1-3-2-4(5(8)9)7-6-3/h2H,1H3,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WSMQKESQZFQMFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H6N2O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50193198
Record name 5-Methylpyrazole-3-carboxylic acid
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Molecular Weight

126.11 g/mol
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CAS No.

402-61-9, 696-22-0
Record name 5-Methyl-1H-pyrazole-3-carboxylic acid
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Record name 3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID
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Synthesis routes and methods

Procedure details

To a solution of 1-[5-chloro-2-(4-methoxy-benzyloxy)-benzyl]-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, 13, 0.28 g (0.6 mmol) in EtOH (2 mL) was added a solution of LiOH (0.15 g in 0.5 ml H2O). The resulting mixture was heated at 100° C. on microwave for 10 minutes. The mixture was poured into water (20 mL) and extracted with EtOAc (3×15 mL). The organic layers were combined, washed with brine (30 mL), dried (MgSO4) and the volatiles removed in vacuo to yield 5-chloro-2-(4-methoxy-benzyloxy)-benzyl]-5-methyl-1H-pyrazole-3-carboxylic acid, 14 as a white solid.
Name
1-[5-chloro-2-(4-methoxy-benzyloxy)-benzyl]-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name

Retrosynthesis Analysis

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Feasible Synthetic Routes

5-Methyl-1H-pyrazole-3-carboxylic acid
5-Methyl-1H-pyrazole-3-carboxylic acid
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5-Methyl-1H-pyrazole-3-carboxylic acid

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